2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group, a pyrrolidine ring, and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclopropylmethyl group. Common synthetic routes may involve the use of protecting groups, selective reductions, and nucleophilic substitutions. Reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)-3-methylbutan-1-one: shares similarities with other compounds that have pyrrolidine rings or cyclopropylmethyl groups.
N-Methylpyrrolidine: A simpler analog with a pyrrolidine ring but lacking the cyclopropylmethyl group.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C14H27N3O |
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Molecular Weight |
253.38 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(17)9-16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3/t12-,13?/m0/s1 |
InChI Key |
QZIAHNQODHMFAX-UEWDXFNNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CNCC2CC2)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNCC2CC2)N |
Origin of Product |
United States |
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